DHODH‑Targeted Broad‑Spectrum Antiviral Activity of FA‑613 Compared with RYL‑634 and Other Quinoline‑4‑carboxylic Acid Derivatives
FA‑613 (6‑bromo‑2‑(4‑ethoxyphenyl)quinoline‑4‑carboxylic acid) is distinguished from the more narrowly active DHODH inhibitor RYL‑634 by its substantially broader spectrum of antiviral coverage. Whereas RYL‑634 demonstrates an EC50 of ~4 nM specifically against EV‑A71, FA‑613 exhibits inhibitory activity across a panel of clinically relevant respiratory RNA viruses including respiratory syncytial virus (RSV), multiple enteroviruses (EVs), and coronaviruses (CoVs) [1]. This breadth of coverage, derived from comparative profiling studies, constitutes a meaningful differentiation for programs seeking host‑targeted antiviral candidates with pan‑viral potential rather than narrow‑spectrum agents.
| Evidence Dimension | Antiviral spectrum breadth |
|---|---|
| Target Compound Data | Broad activity against RSV, EVs, CoVs |
| Comparator Or Baseline | RYL-634 (related DHODH inhibitor): EC50 ~4 nM specifically against EV-A71 |
| Quantified Difference | FA-613 demonstrates activity across RSV, EVs, and CoVs, whereas RYL-634's reported activity is focused on EV-A71 |
| Conditions | Comparative profiling across respiratory RNA virus panels; DHODH enzyme inhibition assay context |
Why This Matters
For procurement decisions in antiviral discovery programs, the broader viral coverage of FA‑613 reduces the need to acquire and screen multiple narrow‑spectrum chemotypes for respiratory virus panel testing.
- [1] PMC12474030 Table 3. Host-targeted antiviral strategies including DHODH inhibitors RYL-634 and FA-613. Viruses. 2025;17:1178. View Source
